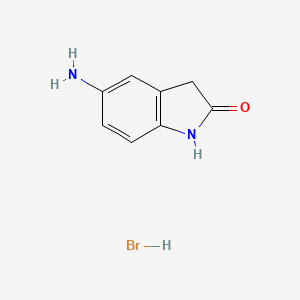
5-Aminoindolin-2-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1,3-dihydroindol-2-one;hydrobromide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dihydroindol-2-one typically involves the reaction of isatin with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization. The hydrobromide salt form is obtained by treating the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of 5-amino-1,3-dihydroindol-2-one;hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-nitro-1,3-dihydroindol-2-one.
Reduction: Reduction reactions can convert the compound into 5-amino-1,3-dihydroindol-2-ol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: 5-nitro-1,3-dihydroindol-2-one
Reduction: 5-amino-1,3-dihydroindol-2-ol
Substitution: Various substituted indole derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-amino-1,3-dihydroindol-2-one;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-amino-1,3-dihydroindol-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-2-oxindole
- 5-amino-2-oxoindoline
- 5-fluoro-2-oxindole
Uniqueness
5-amino-1,3-dihydroindol-2-one;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
102359-01-3 |
|---|---|
Formule moléculaire |
C8H9BrN2O |
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
5-amino-1,3-dihydroindol-2-one;hydrobromide |
InChI |
InChI=1S/C8H8N2O.BrH/c9-6-1-2-7-5(3-6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H |
Clé InChI |
BXUGEBGMAOCCFG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)N)NC1=O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


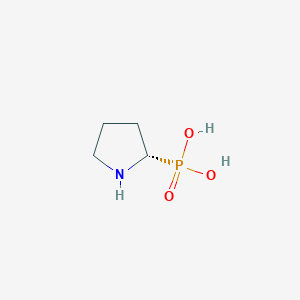
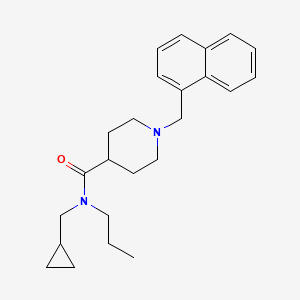
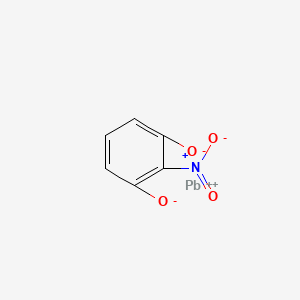
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)
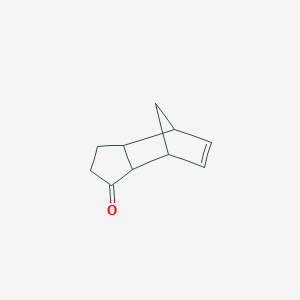
![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
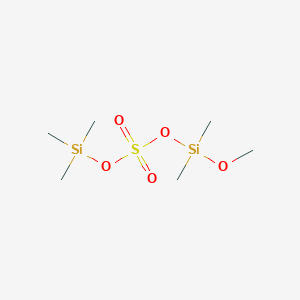
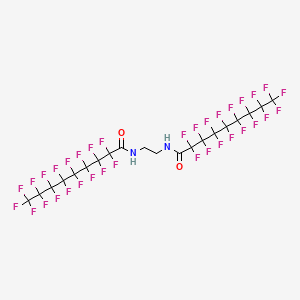
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)



![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
